N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide

Catalog No.
S3255344
CAS No.
312748-42-8
M.F
C18H12N2O2S2
M. Wt
352.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thioph...

CAS Number

312748-42-8

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.43

InChI

InChI=1S/C18H12N2O2S2/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22)

InChI Key

XMYGTVQUFOMDHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O

solubility

not available

Antitubercular Activity

Scientific Field: Medicinal Chemistry, specifically antimicrobial drug development.

Summary: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide has shown promising antitubercular activity. Researchers have synthesized benzothiazole-based anti-tubercular compounds and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These newly synthesized molecules exhibit better inhibition potency compared to standard reference drugs .

Experimental Procedures: The synthesis of benzothiazole derivatives involves various synthetic pathways:

Results: The newly developed benzothiazole derivatives demonstrate enhanced anti-tubercular activity against M. tuberculosis. Researchers have also explored the structure-activity relationships of these compounds and performed molecular docking studies against the target enzyme DprE1 to identify potent inhibitors .

Antifungal Activity

Scientific Field: Mycology and antifungal drug development.

Summary: While not extensively studied, some benzothiazole derivatives exhibit antifungal activity. Researchers have evaluated their effectiveness against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Comparative studies with commercial fungicides provide insights into their potential as antifungal agents .

Antibacterial Activity

Scientific Field: Microbiology and antibacterial drug development.

Structure-Activity Relationship Studies

Scientific Field: Medicinal chemistry and drug design.

Summary: Researchers have conducted structure-activity relationship studies to understand how modifications to the benzothiazole scaffold impact the compound’s biological activity. These insights can guide further optimization for specific therapeutic applications.

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features. It consists of a benzo[d]thiazole moiety linked to a hydroxyphenyl group and a thiophene ring, with a carboxamide functional group. The molecular formula for this compound is C15H12N2O2SC_{15}H_{12}N_2O_2S, and it exhibits various functional groups that contribute to its chemical reactivity and biological activity.

, including:

  • Oxidation: This may lead to the formation of hydroxylated or carboxylated derivatives.
  • Reduction: The nitro group can be reduced to an amine under specific conditions.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiophene rings.

Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions, including temperature and solvent choice, are critical for achieving the desired transformations.

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition affects the arachidonic acid pathway, leading to a reduction in prostaglandin production. Such properties suggest potential applications in anti-inflammatory therapies .

  • Coupling Reactions: The benzothiazole derivative is coupled with the hydroxyphenyl thiophene using coupling agents.
  • Functional Group Modifications: Subsequent modifications may involve oxidation or reduction steps to introduce or alter functional groups.
  • Purification Techniques: Advanced purification methods are employed to isolate the desired product with high yield and purity.

This compound has potential applications in various fields, including:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it could be developed into therapeutic agents for treating conditions like arthritis.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as dyes in materials science.
  • Biological Research: As a lead compound, it can be used in studies exploring enzyme inhibition mechanisms .

Interaction studies have shown that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide interacts specifically with cyclooxygenase enzymes. These studies typically involve assessing the binding affinity of the compound to target proteins using techniques such as surface plasmon resonance or isothermal titration calorimetry. The results indicate that this compound may serve as a useful tool for probing the biochemical pathways related to inflammation .

Similar compounds include:

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
  • 2-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl derivatives
  • Benzothiazole-based thiophene carboxamides

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide stands out due to its specific combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it particularly valuable for research and industrial applications, especially in pharmacology where targeted enzyme inhibition is desired .

XLogP3

4.5

Dates

Last modified: 08-19-2023

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